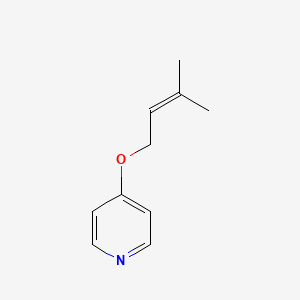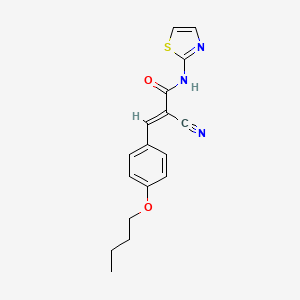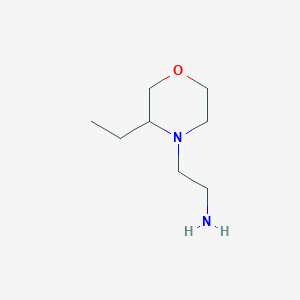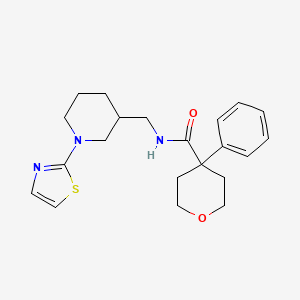![molecular formula C13H17F2N B2658945 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine CAS No. 1566038-12-7](/img/structure/B2658945.png)
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine” is a chemical compound with the molecular formula C13H17F2N . It has a molecular weight of 225.28 .
Molecular Structure Analysis
The molecular structure of “2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine” consists of a pyrrolidine ring substituted with a methyl group at one position and a [4-(Difluoromethyl)phenyl]methyl group at another position . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be performed to further understand its structure .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, closely related to "2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine," have found significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized via double fluorination processes, offering high yields and enantiomeric purity, which is crucial for their medicinal applications. This synthesis pathway highlights the importance of fluorinated pyrrolidine derivatives in creating intermediates for further medicinal chemistry exploration (R. Singh & T. Umemoto, 2011).
Catalytic and Asymmetric Synthesis
The cooperative catalysis involving a dirhodium(II) complex and chiral spirophosphoric acid for asymmetric C–H insertion has been explored, demonstrating the utility of pyrrolidine derivatives in achieving high enantioselectivity in chemical synthesis. This research underscores the potential of using such compounds in developing new methodologies for chiral synthesis, which is a cornerstone in the production of enantiomerically pure pharmaceuticals (Hui Liu et al., 2016).
Organocatalysis
Densely substituted L-Proline esters, similar in structure to the pyrrolidine core, have been utilized as catalysts for asymmetric Michael additions, demonstrating the versatility of pyrrolidine derivatives in organocatalysis. These findings contribute to a broader understanding of how pyrrolidine-based compounds can be designed for specific catalytic roles in synthetic chemistry, enabling more efficient and selective chemical transformations (Andrea Ruiz-Olalla et al., 2015).
Propiedades
IUPAC Name |
2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c1-13(7-2-8-16-13)9-10-3-5-11(6-4-10)12(14)15/h3-6,12,16H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJOBFRBRJDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine | |
CAS RN |
1566038-12-7 |
Source


|
| Record name | 2-{[4-(difluoromethyl)phenyl]methyl}-2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)





![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)